![molecular formula C13H21O4P B14695857 Diethyl [(4-ethoxyphenyl)methyl]phosphonate CAS No. 34585-35-8](/img/structure/B14695857.png)
Diethyl [(4-ethoxyphenyl)methyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(4-ethoxyphenyl)methyl]phosphonate is an organophosphorus compound that features a phosphonate group attached to a benzyl moiety substituted with an ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl [(4-ethoxyphenyl)methyl]phosphonate can be synthesized through several methods. One common approach involves the palladium-catalyzed cross-coupling of H-phosphonate diesters with aryl halides under microwave irradiation . This method is efficient and retains the configuration at the phosphorus center.
Another method involves the reaction of diaryliodonium salts with phosphites in the presence of a base under visible-light illumination . This reaction is smooth, tolerates various functionalities, and is applicable for the synthesis of pharmaceutically relevant compounds.
Industrial Production Methods
Industrial production of this compound typically involves large-scale adaptations of the aforementioned synthetic routes. The use of palladium catalysts and microwave irradiation allows for rapid and efficient synthesis, making it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [(4-ethoxyphenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, diaryliodonium salts, and bases such as sodium carbonate. Reaction conditions often involve microwave irradiation or visible-light illumination to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Diethyl [(4-ethoxyphenyl)methyl]phosphonate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of diethyl [(4-ethoxyphenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates . This inhibition can disrupt various biochemical pathways, leading to antimicrobial and other biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to diethyl [(4-ethoxyphenyl)methyl]phosphonate include:
- Diethyl benzylphosphonate
- Diethyl (4-methylbenzyl)phosphonate
- Diethyl (4-hydroxyphenyl)methylphosphonate
Uniqueness
This compound is unique due to the presence of the ethoxy group on the benzyl moiety, which can influence its reactivity and biological activity. This structural feature distinguishes it from other benzylphosphonates and can lead to different applications and properties .
Propiedades
Número CAS |
34585-35-8 |
|---|---|
Fórmula molecular |
C13H21O4P |
Peso molecular |
272.28 g/mol |
Nombre IUPAC |
1-(diethoxyphosphorylmethyl)-4-ethoxybenzene |
InChI |
InChI=1S/C13H21O4P/c1-4-15-13-9-7-12(8-10-13)11-18(14,16-5-2)17-6-3/h7-10H,4-6,11H2,1-3H3 |
Clave InChI |
QWZIMGOPXURPBI-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)CP(=O)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


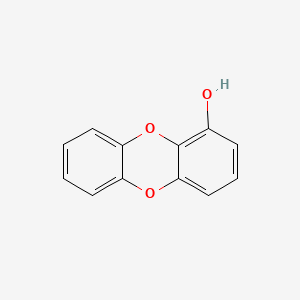
![3-[2-(1,3-Benzothiazol-2-yl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14695790.png)
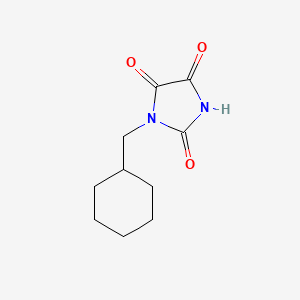
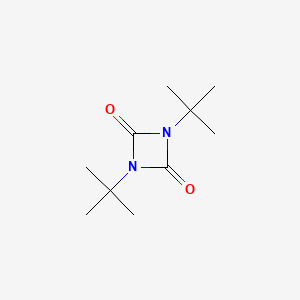
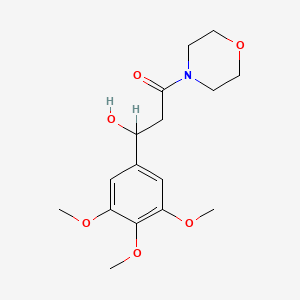
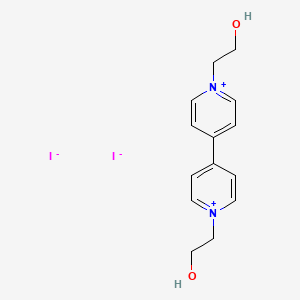
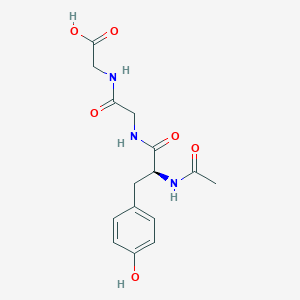
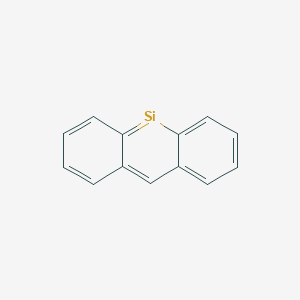
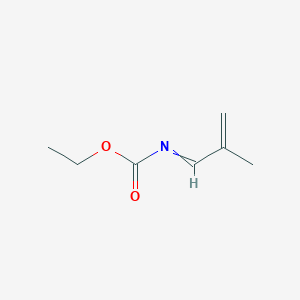
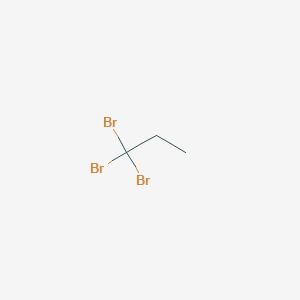
![1-Methoxybicyclo[4.1.0]heptane](/img/structure/B14695837.png)
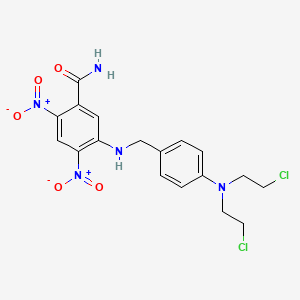

![ethyl (2Z,3Z)-3-(carbamothioylhydrazinylidene)-2-[(3,5-dichlorophenyl)hydrazinylidene]butanoate](/img/structure/B14695860.png)
